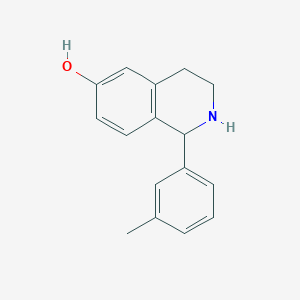

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at the 6-position and a 3-methylphenyl substituent at the 1-position.

Properties

CAS No. |

596792-10-8 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C16H17NO/c1-11-3-2-4-13(9-11)16-15-6-5-14(18)10-12(15)7-8-17-16/h2-6,9-10,16-18H,7-8H2,1H3 |

InChI Key |

WXDCZXLREKIUHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3-methylphenylacetaldehyde reacts with a suitable amine under acidic conditions to form the tetrahydroisoquinoline core. The hydroxyl group can then be introduced at the 6th position through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tetrahydroisoquinoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated tetrahydroisoquinoline derivative.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and neurotoxic agents. For instance:

- Mechanism of Action : The compound may modulate neurotransmitter systems and reduce oxidative damage in neuronal tissues. Studies have demonstrated its ability to preserve dopamine levels in models of neurodegeneration .

Antioxidant Properties

The compound also displays significant antioxidant activity. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress contributes to cellular damage.

Development of Therapeutics

Due to its structural similarity to known pharmacological agents, this compound is being explored as a potential lead compound for the development of new therapeutics targeting neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the hydrogenation of isoquinoline derivatives. The ability to modify its structure allows for the exploration of numerous derivatives that may enhance its biological activity or specificity .

Cosmetic Formulations

Recent studies have suggested that compounds related to tetrahydroisoquinoline structures can be utilized in cosmetic formulations due to their skin-protective properties. The incorporation of such compounds can enhance the stability and efficacy of topical products .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Tetrahydroisoquinoline Derivatives | Neuroprotection | Demonstrated that this compound protects against MPTP-induced toxicity in animal models. |

| Antioxidant Activity Assessment | Antioxidant Properties | Showed significant reduction in oxidative stress markers in neuronal cultures treated with the compound. |

| Synthesis and Biological Evaluation of Isoquinoline Derivatives | Medicinal Chemistry | Highlighted the potential for developing novel therapeutics based on structural modifications of tetrahydroisoquinoline derivatives. |

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

- Position 6 : Hydroxyl (OH) substituents (e.g., in the target compound) improve water solubility but may reduce membrane permeability compared to methoxy (OCH₃) or acetamido (NHCOCH₃) groups .

- Position 1 : Bulky substituents like 3-methylphenyl or 3,4-dimethoxyphenylmethyl enhance receptor selectivity (e.g., orexin-1 vs. orexin-2 receptors) by occupying hydrophobic pockets .

- Position 7 : Alkoxy chains (e.g., 2-(piperidin-1-yl)ethoxy) significantly improve antagonist potency at orexin receptors .

Physicochemical and Pharmacokinetic Properties

*Estimated using Crippen’s method .

Biological Activity

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17NO

- CAS Number : 5006210

- IUPAC Name : this compound

The compound features a tetrahydroisoquinoline backbone with a methyl group at the 3-position of the phenyl ring and a hydroxyl group at the 6-position.

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structural characteristics allow it to modulate signaling pathways relevant to neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Research has indicated that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. A study highlighted the neuroprotective activity of hydroxylated tetrahydroisoquinoline derivatives against neurotoxicity in SH-SY5Y cells. The findings suggest that these compounds can reduce cell death induced by neurotoxic agents, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in various studies. It shows promise in reducing inflammation-related damage in neurological disorders. The presence of the hydroxyl group is believed to enhance its anti-inflammatory activity by providing additional hydrogen bonding capabilities .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Neurotoxic and neuroprotective depending on substitution |

| 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol | Structure | Similar neuroprotective effects; less studied |

Case Studies and Research Findings

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various tetrahydroisoquinoline derivatives on SH-SY5Y cells. It was found that hydroxyl substitution decreased toxicity levels significantly compared to methoxyl substitutions .

- Therapeutic Potential : In a series of experiments assessing the protective effects against amyloid-beta-induced toxicity in neuronal cells, compounds similar to this compound demonstrated significant protective effects at concentrations as low as 5 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.